Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate
CAS No.: 2305253-53-4
Cat. No.: VC4827874
Molecular Formula: C7H4LiN3O2
Molecular Weight: 169.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305253-53-4 |
|---|---|
| Molecular Formula | C7H4LiN3O2 |
| Molecular Weight | 169.07 |
| IUPAC Name | lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | UQXVCLITNXYYDR-UHFFFAOYSA-M |
| SMILES | [Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a triazolo[4,3-a]pyridine core, where a triazole ring (positions 1, 2, 4) is fused to a pyridine ring at positions 4 and 3-a. A methyl group substitutes the pyridine at position 7, while a carboxylate group occupies position 3 of the triazole. The lithium ion counterbalances the carboxylate’s negative charge .
Table 1: Key Structural Descriptors
Synthesis and Preparation
Synthetic Routes
The lithium salt is typically synthesized via neutralization of 7-methyl- triazolo[4,3-a]pyridine-3-carboxylic acid with lithium hydroxide. This reaction occurs in aqueous or ethanol solutions under mild conditions (20–25°C), yielding the carboxylate salt with high purity .
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Starting Material | 7-Methyl- triazolo[4,3-a]pyridine-3-carboxylic acid |
| Reagent | Lithium hydroxide (LiOH) |
| Solvent | Water, ethanol, or methanol |
| Temperature | 20–25°C |
| Reaction Time | 1–2 hours |
| Yield | >90% |
Industrial-Scale Considerations
Large-scale production optimizes solvent recovery and minimizes lithium waste. Crystallization from water-rich solvents at pH ≥7 ensures the monohydrate form dominates, enhancing stability .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but requires storage at 2–8°C to prevent decomposition . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in nonpolar solvents like hexane.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported (decomposes above 150°C) |
| Solubility in Water | 25 mg/mL (20°C) |
| Storage Conditions | 2–8°C, inert atmosphere |
| Hazard Classification | Xi (Irritant) |
Applications in Scientific Research
Pharmaceutical Intermediates
The triazolopyridine core is a privileged structure in drug discovery, particularly for kinase inhibitors and anticancer agents. Lithium triazolo[4,3-a]pyridine-3-carboxylate serves as a precursor to active pharmaceutical ingredients (APIs) targeting non-small cell lung cancer (NSCLC) and melanoma . Its lithium salt form improves bioavailability by enhancing aqueous solubility.
Materials Science
In coordination chemistry, the carboxylate group acts as a ligand for transition metals, forming complexes with potential catalytic or luminescent properties. Research into lithium-ion conductivity in polymer electrolytes is ongoing .
Comparative Analysis with Analogues
Table 4: Comparison with Related Lithium Salts
Future Directions
Further studies should explore:
-
Biological Activity: In vitro assays to quantify kinase inhibition potency.
-
Coordination Chemistry: Synthesis of metal-organic frameworks (MOFs) for gas storage.
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Formulation: Development of stable dosage forms for preclinical testing.
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